molecular formula C3H2F2N4O2 B2555352 1-(difluoromethyl)-3-nitro-1H-1,2,4-triazole CAS No. 2137653-18-8

1-(difluoromethyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B2555352
CAS No.: 2137653-18-8
M. Wt: 164.072
InChI Key: YSBGCZYHAOFRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-nitro-1H-1,2,4-triazole is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring substituted with a difluoromethyl group and a nitro group. The presence of these functional groups imparts unique chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of difluorocarbene reagents, which react with the triazole precursor under controlled conditions to form the desired compound . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 1-(difluoromethyl)-3-amino-1H-1,2,4-triazole.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(Difluoromethyl)-3-nitro-1H-1,2,4-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl group but differs in the ring structure.

    1-(Difluoromethyl)-3-nitro-1H-pyrazole: Similar functional groups but different ring system.

Uniqueness: 1-(Difluoromethyl)-3-nitro-1H-1,2,4-triazole is unique due to the combination of the triazole ring with both difluoromethyl and nitro groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

1-(Difluoromethyl)-3-nitro-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, and its structural characteristics allow for various pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a difluoromethyl group at the 1-position and a nitro group at the 3-position of the triazole ring. This unique substitution pattern is crucial for its biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Antiparasitic Activity : Demonstrated efficacy against Trypanosoma cruzi.
  • Anticancer Potential : Some derivatives show cytotoxic effects against cancer cell lines.

Antimicrobial Activity

The compound has been evaluated against various bacterial strains, including those resistant to conventional antibiotics. A study showed that derivatives of 3-nitro-1H-1,2,4-triazole exhibited potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. faecium0.5 μg/mL
S. aureus0.25 μg/mL
K. pneumoniae0.125 μg/mL

Antiparasitic Activity

Recent research highlights the effectiveness of certain derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, compound 15g demonstrated an IC50 of 0.09 μM against this parasite, significantly outperforming existing treatments like benznidazole .

Case Studies

Several studies have focused on the pharmacological profile of triazole derivatives:

  • A study evaluated various 3-nitro-1H-1,2,4-triazole derivatives for their antitrypanosomatid activity. The findings indicated that certain compounds had selectivity indices exceeding 500, suggesting a favorable therapeutic window .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications to the triazole ring could enhance both antimicrobial and antiparasitic efficacy .

The biological activity of triazoles often stems from their ability to inhibit key enzymes involved in pathogen survival. For example:

  • Inhibition of Ergosterol Biosynthesis : Triazoles disrupt fungal cell wall formation by inhibiting ergosterol biosynthesis.
  • Nitro Group Activation : The nitro group in compounds like this compound can undergo reduction to generate reactive intermediates that damage cellular components in parasites .

Properties

IUPAC Name

1-(difluoromethyl)-3-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F2N4O2/c4-2(5)8-1-6-3(7-8)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBGCZYHAOFRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.